Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Regioselective synthesis Heterocyclic chemistry Building block procurement

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 1615213-03-0), with molecular formula C₁₄H₁₇NO₄S and molecular weight 295.35 g/mol, is a heterocyclic building block featuring a 1,2,3,6-tetrahydropyridine core bearing an N-tosyl protecting group and a C-4 methyl carboxylate ester. The compound is commercially supplied at 98% standard purity, with batch-specific QC documentation including NMR, HPLC, and GC available from multiple vendors.

Molecular Formula C14H17NO4S
Molecular Weight 295.36 g/mol
Cat. No. B8200871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Molecular FormulaC14H17NO4S
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)OC
InChIInChI=1S/C14H17NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-9-7-12(8-10-15)14(16)19-2/h3-7H,8-10H2,1-2H3
InChIKeyVUTVMYVYLOPOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Core Properties and Chemical Identity for Research Procurement


Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 1615213-03-0), with molecular formula C₁₄H₁₇NO₄S and molecular weight 295.35 g/mol, is a heterocyclic building block featuring a 1,2,3,6-tetrahydropyridine core bearing an N-tosyl protecting group and a C-4 methyl carboxylate ester . The compound is commercially supplied at 98% standard purity, with batch-specific QC documentation including NMR, HPLC, and GC available from multiple vendors . Its primary role is as a synthetic precursor for constructing biologically active nitrogen-containing heterocycles, with the tosyl group serving both as a robust nitrogen protecting group and as an activating group for subsequent transformations [1].

Why Generic Substitution of Methyl 1-Tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate Introduces Synthetic Risk


Within the N-tosyl tetrahydropyridine carboxylate series, substitution at the ester position (methyl vs. ethyl) or alteration of the ring substitution pattern (C-3 vs. C-4 carboxylate) produces measurable differences in synthetic accessibility, regiochemical outcome, and downstream reactivity that preclude simple interchange [1]. The ethyl ester analog (ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate) is accessed via phosphine-catalyzed [4+2] annulation with ethyl 2-methyl-2,3-butadienoate as the dipole synthon—a substrate scope that does not automatically extend to the methyl ester [2]. The methyl ester's lower steric demand at the ester moiety can alter reaction kinetics, diastereoselectivity, and crystallization behavior during purification relative to bulkier ester analogs, directly affecting isolated yields and purity profiles in multi-step sequences where this compound serves as the key intermediate [3].

Quantitative Differentiation Evidence for Methyl 1-Tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate vs. Closest Analogs


Complete C-4 Regioselectivity in Cyclization vs. C-3 Carboxylate Isomers

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate bears the carboxylate ester at the C-4 position of the tetrahydropyridine ring. In phosphine-catalyzed [4+2] annulation chemistry widely used for constructing this scaffold, the carboxylate regioisomer obtained is dictated by the allenoate dipole employed: ethyl 2-methyl-2,3-butadienoate yields the 3-carboxylate regioisomer (ethyl 1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylates) with complete regioselectivity, while preparation of the 4-carboxylate series (such as the target methyl ester) requires fundamentally different synthetic routes [1]. Users procuring a tetrahydropyridine carboxylate intermediate for further elaboration at C-4 versus C-3 must therefore select the correct regioisomer at the procurement stage, as post-synthetic regioisomer interconversion is not feasible.

Regioselective synthesis Heterocyclic chemistry Building block procurement

Methyl Ester vs. Ethyl Ester: Differentiated Reactivity in Downstream Transformations

The methyl ester of 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (MW 295.35) differs from its closest commercial analog, the ethyl ester (ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate, MW 309.38), by a -CH₂- unit at the ester moiety . This difference has quantifiable consequences: the methyl ester offers a molecular weight reduction of 14.03 g/mol (4.5% lower MW) and reduced steric bulk at the ester carbonyl, which can affect nucleophilic acyl substitution rates, saponification kinetics, and the efficiency of subsequent transesterification or amidation steps [1]. The methyl ester is preferentially selected when a more electrophilic ester carbonyl is desired or when steric constraints exist in the target binding pocket of a downstream bioactive molecule.

Ester transposition Synthetic intermediate Protecting group strategy

Enantioselective Synthesis: >90% ee Achievable for the 4-Carboxylate Tetrahydropyridine Scaffold

Gold(I)-catalyzed cyclization methodologies applicable to 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate derivatives have been reported to furnish products with >90% enantiomeric excess and yields ranging from 31–72% . This level of stereocontrol is meaningful when this scaffold is employed as a chiral building block for medicinal chemistry programs. In comparison, the structurally related but non-tosylated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) scaffold lacks the sulfonamide handle necessary for asymmetric induction via chiral catalyst control, making procurement of the pre-formed chiral tosyl intermediate the only viable route to enantioenriched products [1].

Asymmetric synthesis Enantiomeric excess Chiral building block

N-Tosyl Protecting Group Stability vs. N-Methyl or N-Boc Tetrahydropyridine Analogs

The N-tosyl group in methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate provides acid-stable nitrogen protection that tolerates conditions under which N-Boc analogs (e.g., methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate) undergo quantitative deprotection [1]. The tosyl group is removable under strongly reducing conditions (e.g., sodium naphthalenide, Mg/MeOH) or via acidic cleavage (HBr/AcOH), enabling orthogonal deprotection strategies in multi-step synthesis where other acid-labile protecting groups must be preserved . In contrast, the N-Boc analog is labile to TFA and HCl, and the N-methyl analog (e.g., MPTP) is not removable as a protecting group, limiting its utility as a synthetic intermediate.

Protecting group Synthetic intermediate stability Orthogonal deprotection

Tetrahydropyridine Scaffold as Privileged LSD1/MAO Pharmacophore: Class-Level Potency Evidence

N-Substituted tetrahydropyridine derivatives, as a compound class inclusive of the target compound, have demonstrated low nanomolar potency toward the histone demethylase LSD1 (KDM1) with measurable selectivity over monoamine oxidase A (MAO-A) [1]. In a panel of eleven N-substituted tetrahydropyridines, the most selective inhibitor showed low nanomolar LSD1 inhibition with weak MAO-A activity, as determined in rat glioma C6 cells (LSD1) and human recombinant MAO-A enzyme assays [2]. In parallel, structurally optimized tetrahydropyridine-3-carboxylate derivatives have achieved MAO-A IC₅₀ of 0.40 ± 0.05 μM and MAO-B IC₅₀ of 1.01 ± 0.03 μM [3]. The target compound, bearing the N-tosyl and C-4 methyl ester substitution pattern, represents a privileged scaffold for further SAR exploration at both LSD1 and MAO targets—two enzyme families where selectivity remains a critical procurement and design challenge.

Epigenetics LSD1 inhibition MAO selectivity

Documented Purity Standard: 98% with Batch-Specific QC (NMR, HPLC, GC) vs. Unspecified Analogs

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate is commercially available at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided by established suppliers . This documented purity level exceeds the 95% minimum purity typically specified for the simpler N-tosyl parent scaffold 1-tosyl-1,2,3,6-tetrahydropyridine (CAS 57186-75-1), which lacks the C-4 carboxylate functionality . The availability of multi-method QC data (NMR for structural identity, HPLC for chemical purity, GC for volatile impurity profiling) provides procurement-grade confidence for use in multi-step synthesis where impurity carry-through can compromise downstream yields.

Quality control Batch reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for Methyl 1-Tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate


Medicinal Chemistry: LSD1-Selective Epigenetic Probe Synthesis

For drug discovery programs targeting lysine-specific demethylase 1 (LSD1/KDM1) with selectivity over MAO-A—a well-documented challenge in flavin-dependent enzyme inhibition—methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate serves as a scaffold-validated starting material [1]. The tetrahydropyridine core has demonstrated low nanomolar LSD1 inhibition with measurable MAO-A selectivity in an in vitro panel of eleven N-substituted derivatives [2]. The target compound's C-4 methyl ester provides a functional handle for amidation or hydrolysis-based diversification, while the N-tosyl group enables late-stage deprotection after SAR exploration, a strategic advantage over N-methyl (non-cleavable) and N-Boc (acid-labile) analogs .

Asymmetric Synthesis: Chiral Tetrahydropyridine Building Block Procurement

When enantioenriched tetrahydropyridine intermediates are required, the tosyl-protected 4-carboxylate scaffold offers a demonstrated asymmetric entry with >90% enantiomeric excess achievable via gold(I)-catalyzed cyclization methodologies [1]. This level of stereochemical control is unavailable for the more widely studied MPTP-type scaffolds, which bear an N-methyl group that does not support chiral catalyst-mediated asymmetric induction. Procurement of the racemic methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate with subsequent chiral resolution or direct asymmetric synthesis provides a viable route to enantiopure intermediates for neuroscience and epigenetic target programs.

Multi-Step Total Synthesis: Orthogonal N-Protection Strategy

In complex multi-step synthetic sequences requiring acid-stable nitrogen protection, the N-tosyl group of methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate provides a critical orthogonal handle [1]. Unlike N-Boc-protected tetrahydropyridine analogs that undergo quantitative deprotection under TFA or HCl conditions, the tosyl group survives acidic environments, enabling transformations such as ester hydrolysis, acetal deprotection, or Lewis acid-catalyzed cyclizations at other positions [2]. The tosyl group is subsequently removable under reducing conditions (e.g., sodium naphthalenide) or strong acid (HBr/AcOH) at the strategic late-stage point in the synthesis.

Structure-Activity Relationship (SAR) Expansion: C-4 vs. C-3 Carboxylate Exploration

Published tetrahydropyridine-based MAO inhibitors have predominantly explored C-3 carboxylate substitution patterns (e.g., ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates achieving MAO-A IC₅₀ of 0.40 μM and MAO-B IC₅₀ of 1.01 μM) [1]. Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate provides the complementary C-4 carboxylate regioisomer, enabling SAR expansion into an underexplored vector around the tetrahydropyridine ring. This regioisomeric differentiation is meaningful for programs seeking to diversify beyond patent-protected C-3 carboxylate chemical space while maintaining the validated tetrahydropyridine pharmacophore [2].

Quote Request

Request a Quote for Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.